REACTION_SMILES
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[C:6]([C:7](=[CH2:8])[CH3:9])(=[O:10])[Cl:11].[CH2:2]([OH:3])[CH2:4][NH2:5].[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[ClH:1]>>[CH2:2]([O:3][C:6]([C:7](=[CH2:8])[CH3:9])=[O:10])[CH2:4][NH2:5].[ClH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)OCCN
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |